Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate
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Overview
Description
Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate: is a chemical compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol. It is known for its reactive alkyne group, which makes it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate typically involves the reaction of 3-butyn-1-amine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The alkyne group in Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form saturated derivatives, such as alkanes.
Substitution: The alkyne group can participate in substitution reactions, particularly in click chemistry, to form triazoles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Copper(I) iodide and sodium ascorbate are used in click chemistry reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Triazole derivatives.
Scientific Research Applications
Chemistry: Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate is used as a versatile reagent in organic synthesis. Its reactive alkyne group allows it to participate in a variety of chemical reactions, making it a valuable building block for complex organic molecules.
Biology: In biological research, this compound is used to modify biomolecules through click chemistry, enabling the study of biological processes at the molecular level.
Medicine: The compound is utilized in the synthesis of pharmaceutical compounds, particularly in the development of new drugs where precise molecular modifications are required.
Industry: In material science, this compound is incorporated into polymers to enhance their properties, such as strength and flexibility.
Mechanism of Action
The mechanism of action of Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate involves its reactive alkyne group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify biomolecules and participate in click chemistry reactions, facilitating the study and development of new compounds.
Comparison with Similar Compounds
Tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate: A key intermediate in the synthesis of natural products.
Tert-butyl N-{[2-(but-3-yn-1-ylamino)cyclopentyl]methyl}carbamate: Used in similar applications but with a different molecular structure.
Uniqueness: Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate is unique due to its specific molecular structure, which provides distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl N-[2-(but-3-ynylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-5-6-7-12-9(14)8-13-10(15)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGOMHIYXZYLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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